molecular formula C9H7ClN2O3 B13740876 1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- CAS No. 104189-86-8

1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo-

Cat. No.: B13740876
CAS No.: 104189-86-8
M. Wt: 226.61 g/mol
InChI Key: OJSZGAKDLNMAHZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- is a chemical compound with the molecular formula C9H7ClN2O3 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- typically involves the reaction of 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazole with acetic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

104189-86-8

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O3/c10-5-1-2-7-6(3-5)11-9(15)12(7)4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14)

InChI Key

OJSZGAKDLNMAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N2CC(=O)O

Origin of Product

United States

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